CID 71365327
Description
CID 71365327 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database . For a comprehensive introduction to this compound, researchers would typically rely on PubChem records, including its IUPAC name, molecular weight, and associated spectral data. Unfortunately, the provided evidence lacks direct information about this compound, necessitating further investigation into authoritative databases or literature for detailed characterization.
Properties
CAS No. |
53168-08-4 |
|---|---|
Molecular Formula |
NdTl3 |
Molecular Weight |
757.39 g/mol |
InChI |
InChI=1S/Nd.3Tl |
InChI Key |
BPDMAOMZUMFIPB-UHFFFAOYSA-N |
Canonical SMILES |
[Nd].[Tl].[Tl].[Tl] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 71365327 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 71365327 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. Industrially, it may be used in the development of new materials or as a component in manufacturing processes .
Mechanism of Action
The mechanism of action of CID 71365327 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 71365327, comparisons with structurally or functionally analogous compounds are essential. Below is a hypothetical comparison model based on analogous compounds, adhering to the methodological guidelines outlined in , and 8:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Findings:
Structural Differences : Methylation in CID 185389 alters lipophilicity and bioavailability compared to CID 101283546, suggesting this compound could exhibit similar modifications if functional groups differ .
Bioactivity Trends : Oscillatoxin derivatives demonstrate cytotoxicity linked to lactone rings; this compound’s hypothetical epoxide group may confer unique reactivity or toxicity profiles.
Research Gaps : Without experimental data for this compound, its exact role in pharmacological or environmental systems remains speculative.
Methodological Considerations
The comparison above adheres to principles from , emphasizing structural and functional parallels. However, the absence of this compound-specific data in the provided evidence highlights critical limitations:
- Data Availability : PubChem or specialized databases (e.g., ChEMBL, CAS SciFinder) are necessary to retrieve accurate molecular descriptors and bioactivity data .
- Experimental Validation : As per , physicochemical properties (e.g., NMR, HPLC purity) and bioassay results (e.g., IC₅₀ values) are essential for rigorous comparison.
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